1,4-Dibromo-2-(bromomethyl)butane
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Overview
Description
1,4-Dibromo-2-(bromomethyl)butane is an organic compound with the molecular formula C5H9Br3. It is a derivative of butane, where three hydrogen atoms are replaced by bromine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(bromomethyl)butane can be synthesized through the bromination of 2-(bromomethyl)butane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-(bromomethyl)butane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and alcohols (ROH). The reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are used to induce elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the compound are formed.
Scientific Research Applications
1,4-Dibromo-2-(bromomethyl)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-(bromomethyl)butane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobutane: Similar in structure but lacks the bromomethyl group.
2,3-Dibromobutane: Differs in the position of the bromine atoms.
1,2-Dibromoethane: A smaller molecule with two bromine atoms.
Uniqueness
1,4-Dibromo-2-(bromomethyl)butane is unique due to the presence of three bromine atoms, which enhances its reactivity and makes it a versatile compound in organic synthesis. Its structure allows for selective reactions, making it valuable in the preparation of complex molecules.
Properties
CAS No. |
119880-87-4 |
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Molecular Formula |
C5H9Br3 |
Molecular Weight |
308.84 g/mol |
IUPAC Name |
1,4-dibromo-2-(bromomethyl)butane |
InChI |
InChI=1S/C5H9Br3/c6-2-1-5(3-7)4-8/h5H,1-4H2 |
InChI Key |
WGCGDSSPOTVFIB-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C(CBr)CBr |
Origin of Product |
United States |
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